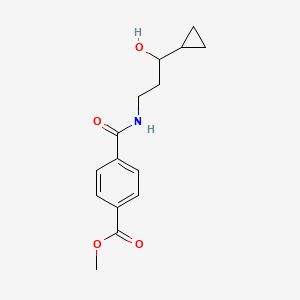

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate” involves a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The molecule also contains a carbamoyl group (NH2CO-) and a benzoate group (C6H5COO-), which is an ester .Scientific Research Applications

1. Synthesis and Chemical Transformation

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate and related compounds have been utilized in various synthetic and chemical transformation processes. For instance, Corsaro et al. (2006) explored the transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses, highlighting the role of such compounds in the synthesis of carba-sugar enones Corsaro et al., 2006. Additionally, Kischel et al. (2007) demonstrated the use of similar compounds in iron-catalyzed benzylation reactions, which are significant for the synthesis of pharmaceutically relevant molecules Kischel et al., 2007.

2. Polymerization and Material Science

In the field of material science and polymerization, compounds like Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate are instrumental. Guillaneuf et al. (2010) discussed their role in nitroxide-mediated photopolymerization, which is crucial for developing new polymeric materials Guillaneuf et al., 2010. Ates et al. (2015) further emphasized the potential of such compounds in supercapacitor and biosensor applications, due to their unique electron-donating and withdrawing properties Ates et al., 2015.

3. Crystal Engineering and Structural Studies

Research by Johnstone et al. (2010) illustrates the use of similar molecules in crystal engineering, particularly in inducing phase transitions in high-Z' structures, which has implications in the design of crystalline materials Johnstone et al., 2010.

4. Biochemical Applications

The compound and its analogs have been studied for their interactions with biological systems. Lim et al. (2002) explored the activity of Arabidopsis glycosyltransferases towards benzoates, indicating the biological relevance of such compounds in plant metabolism Lim et al., 2002.

properties

IUPAC Name |

methyl 4-[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-20-15(19)12-6-4-11(5-7-12)14(18)16-9-8-13(17)10-2-3-10/h4-7,10,13,17H,2-3,8-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOOERZABNGFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2721623.png)

![3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2721625.png)

![4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2721627.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide](/img/structure/B2721629.png)

![N-[3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-yl]prop-2-enamide](/img/structure/B2721632.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)

![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)